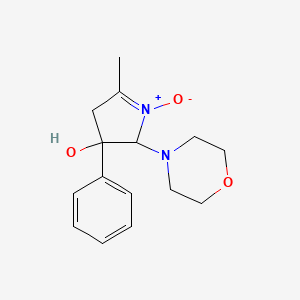![molecular formula C22H23N3O2 B5520407 1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally similar to "1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone" typically involves multi-step reactions that may include condensation, cyclization, and functionalization processes. For instance, the synthesis of pyrazole derivatives can be achieved through cyclization reactions of appropriate precursors in the presence of catalysts and under specific conditions designed to favor the formation of the desired product (Şahin et al., 2011). These methods often require precise control over reaction conditions, such as temperature, solvent, and pH, to ensure high yield and purity of the final compound.
Molecular Structure Analysis
The molecular structure of compounds like "1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone" is characterized by detailed spectroscopic and crystallographic studies. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to determine the spatial arrangement of atoms within the molecule and to confirm the presence of specific functional groups (Mary et al., 2015). These analyses provide insights into the molecule's geometry, bond lengths, angles, and overall three-dimensional structure, which are critical for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include substitutions, additions, and redox processes, which can modify the functional groups attached to the core structure and thus alter the compound's chemical properties. The reactivity of such molecules is significantly influenced by the electronic distribution within the molecule, as analyzed through frontier molecular orbital studies, including HOMO-LUMO analysis (Mary et al., 2015). These studies help predict the molecule's behavior in chemical reactions and its potential interaction with biological targets.
Physical Properties Analysis
The physical properties of "1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone" and similar compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various domains. These properties are determined through empirical measurements and can be influenced by the compound's molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding the compound's behavior in chemical syntheses and potential applications in medicinal chemistry and materials science. Molecular docking studies can also provide insights into the compound's interaction with biological targets, predicting its potential as a lead compound in drug development (Mary et al., 2015).
科学的研究の応用
Molecular Docking and Antibacterial Activity
A novel series of compounds, closely related to the specified chemical, were synthesized and investigated for their antibacterial activity. These compounds, including those with a morpholin-4-ylphenyl component, showed significant antimicrobial susceptibility against both Gram-positive and Gram-negative bacteria. Molecular docking studies using Auto Dock 4.2.1 highlighted the binding interactions of these compounds with selected bacterial proteins, underscoring their potential as bioactive compounds in fighting bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).
Synthesis and Characterization
The chemical synthesis of related pyrazole and pyrazoline derivatives, incorporating elements such as morpholin-4-ylphenyl, has been extensively explored. These studies reveal the methods for creating compounds with potential biological activities, including antibacterial properties. Such compounds are characterized using spectroscopic techniques like IR, 1H NMR, and 13C NMR, providing a foundation for the development of new therapeutic agents (Chavhan et al., 2012).
Catalytic Enantioselective Synthesis
Research into the catalytic enantioselective synthesis of morpholinones, which are crucial building blocks in organic synthesis and medicinal chemistry, presents an innovative approach to constructing the N,O-heterocycle. This method leverages a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift, offering a novel pathway for synthesizing compounds that include morpholin-4-ylphenyl motifs (He, Wu, Wang, & Zhu, 2021).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine derivatives, showcases an efficient and environmentally friendly method for producing such compounds. This technique not only shortens the reaction time but also enhances yield, highlighting the relevance of morpholin-4-ylphenyl derivatives in various scientific applications (Aljohani et al., 2019).
特性
IUPAC Name |
1-[3-(1-benzylpyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(26)19-7-8-22(24-9-11-27-12-10-24)21(13-19)20-14-23-25(16-20)15-18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGPZUJXXDVGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)C3=CN(N=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)
![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

![4-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}benzoyl)morpholine](/img/structure/B5520369.png)
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)

![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)